

# Definitive Verification Guide: Ethyl 2-(3-cyanophenyl)acetate

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## Compound of Interest

Compound Name: Ethyl 2-(3-cyanophenyl)acetate

CAS No.: 210113-91-0

Cat. No.: B1338665

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CAS Validation & Structural Elucidation Protocols

## Executive Summary: The Identity Crisis

In drug development pipelines targeting non-steroidal anti-inflammatory drugs (NSAIDs) or specific kinase inhibitors, **Ethyl 2-(3-cyanophenyl)acetate** is a critical scaffold. However, this molecule suffers from a severe "identity crisis" in commercial catalogs due to ambiguous nomenclature and structural isomerism.

Researchers frequently encounter three distinct problems:

- **CAS Misassignment:** Databases often conflate the target with its para-isomer or the alpha-cyano isomer.
- **Isomeric Impurities:** Commercial batches may contain significant levels of the para-isomer (from impure starting materials) which are difficult to separate via standard flash chromatography.
- **Nomenclature Confusion:** The "2-" locant in the name refers to the acetate chain's alpha position, but is often confused with the ring's ortho position.

The Objective of This Guide: To provide an autonomous, self-validating analytical workflow that definitively distinguishes **Ethyl 2-(3-cyanophenyl)acetate** (CAS: 210113-91-0) from its

structural impostors.

## The Comparison: Target vs. Impostors

Before running any experiment, you must understand what you are trying to rule out. The table below compares the target molecule against the two most common "impostors" found in supply chains.

| Feature                        | TARGET MOLECULE                                 | IMPOSTOR A (Para-Isomer)                      | IMPOSTOR B (Alpha-Isomer)                               |
|--------------------------------|---|---|---|
| Common Name                    | Ethyl 2-(3-cyanophenyl)acetate                  | Ethyl 2-(4-cyanophenyl)acetate                | Ethyl phenylcyanoacetate                                |
| Structure                      | Meta-substituted ring                           | Para-substituted ring                         | Alpha-substituted chain                                 |
| Verified CAS                   | 210113-91-0                                     | 1528-41-2                                     | 4553-07-5   |
| Key <sup>1</sup> H NMR Feature | Asymmetric aromatic region (4 distinct signals) | Symmetric AA'BB' aromatic system (2 doublets) | Methine Singlet (>4.5 ppm); No benzylic CH <sub>2</sub> |
| IR Nitrile Stretch             | ~2230 cm <sup>-1</sup> (Weak/Med)               | ~2230 cm <sup>-1</sup> (Stronger dipole)      | ~2250 cm <sup>-1</sup> (Conjugated to ester)            |
| Risk Factor                    | High (Target)                                   | High (Common synthesis byproduct)             | Medium (Nomenclature confusion)                         |

## Analytical Pillars (The "How-To")

Trusting the label on the bottle is a violation of Good Laboratory Practice (GLP) in this context. You must validate the structure using Nuclear Magnetic Resonance (NMR). Mass Spectrometry (GC-MS) confirms molecular weight (MW 189.21) but cannot reliably distinguish the meta and para isomers due to identical fragmentation patterns.

### Pillar 1: <sup>1</sup>H NMR Spectroscopy (The Gold Standard)

The aromatic region is the "fingerprint" that validates the substitution pattern.

- Solvent:  $\text{CDCl}_3$
- Frequency: 300 MHz or higher

## The Target Signature (Meta-Isomer)

Look for a 1:1:1:1 integration pattern in the aromatic region (approx. 7.4 – 7.7 ppm).

- H2 (Singlet-like): Isolated between the acetate and cyano groups.
- H4 (Doublet): Ortho to the cyano group.
- H6 (Doublet): Ortho to the acetate group.
- H5 (Triplet): The meta-coupling connects H4 and H6.

Crucial Check: The benzylic protons ( $-\text{CH}_2-\text{COOEt}$ ) must appear as a sharp singlet around 3.65 ppm (integrating to 2H). If this is a multiplet or shifted  $>4.5$  ppm, you have Impostor B.

## The Impostor Signature (Para-Isomer)

Look for a symmetric 2:2 integration pattern.

- Two distinct doublets (roofing effect common).
- Integration is 2H for each signal.
- Absence of the isolated singlet-like aromatic proton.

## Pillar 2: Infrared Spectroscopy (IR)

While less specific than NMR, IR provides a quick check for the Alpha-isomer (Impostor B).

- Target (Meta): Non-conjugated nitrile. Stretch at  $\sim 2230 \text{ cm}^{-1}$ .
- Impostor B (Alpha): The nitrile is attached to the same carbon as the ester (alpha-position). This electronic environment often shifts the nitrile stretch and significantly alters the carbonyl stretch due to conjugation/inductive effects.

## Experimental Protocol: The Validation Workflow

This protocol is designed to be a "gatekeeper" assay before the material is introduced into a synthesis step.

Reagents:

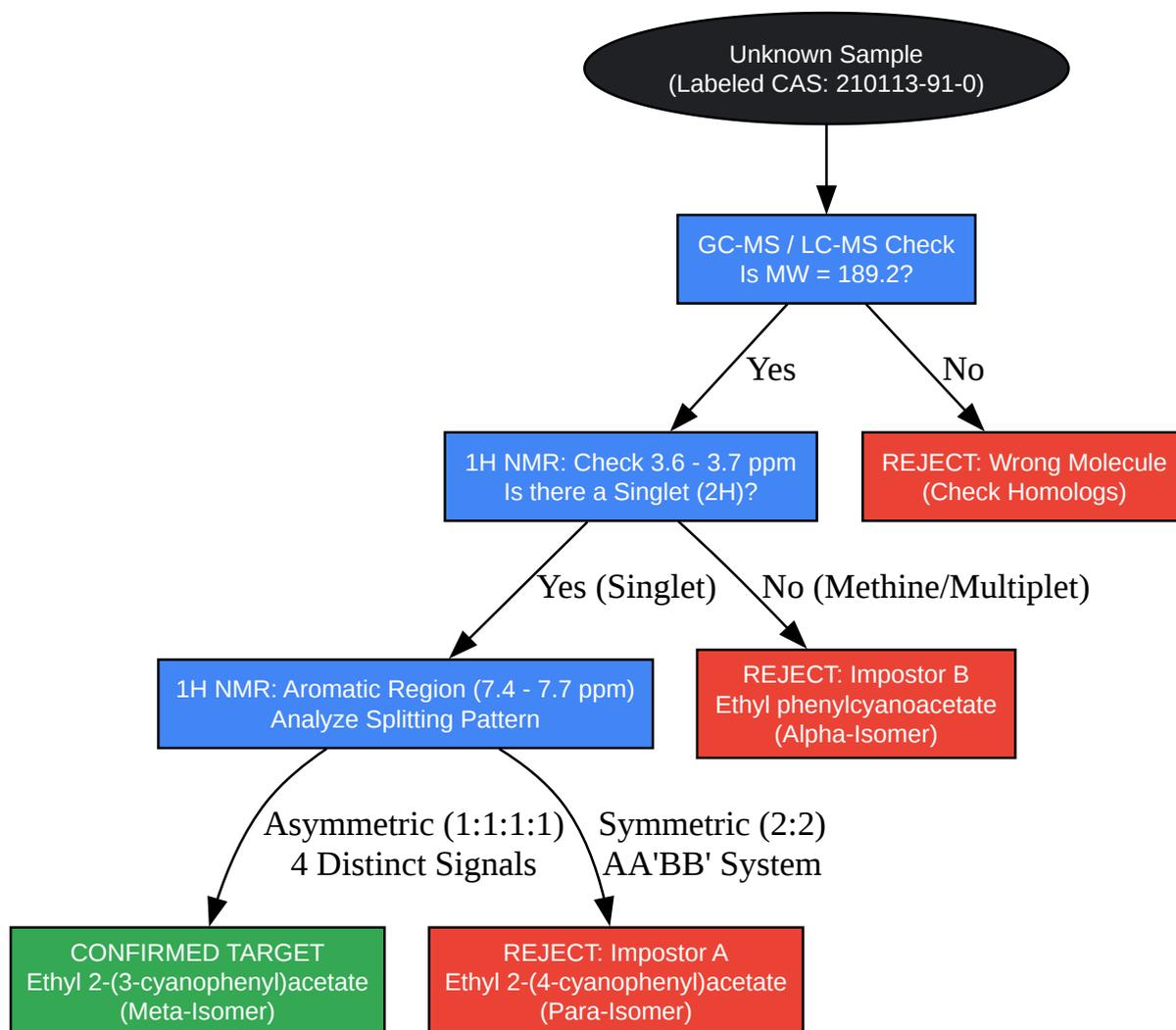
- Sample (approx. 10 mg)
- $\text{CDCl}_3$  (0.6 mL, 99.8% D)
- NMR Tube (5mm)

Step-by-Step:

- Visual Inspection: The target is typically a clear to pale yellow oil or low-melting solid. If the solid is highly crystalline with a high melting point ( $>50^\circ\text{C}$ ), suspect the para-isomer (Impostor A).
- Sample Prep: Dissolve 10 mg of sample in  $\text{CDCl}_3$ . Ensure complete dissolution; turbidity suggests inorganic salts (NaCN residues).
- Acquisition: Run standard proton sequence (16 scans).
- Processing: Phase correct manually. Automatic phasing often distorts the benzylic singlet.
- Decision Logic: Apply the algorithm below.

## Visualization: The Decision Logic Tree

Use this flowchart to interpret your analytical data.



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Figure 1: Analytical decision tree for validating **Ethyl 2-(3-cyanophenyl)acetate**. Note that the critical differentiation step is the aromatic splitting pattern in  $^1\text{H}$  NMR.

## References & Verified Sources

The following list consolidates the specific CAS numbers and spectral data sources cited in this guide. Use these links to cross-reference vendor data.

- National Institute of Standards and Technology (NIST). WebBook Chemistry: General IR/MS data for phenylacetic acid derivatives. [\[Link\]](#)

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